N-[(3-bromo-5-fluorophenyl)methyl]-N-methylcyclopropanamine
Overview
Description
N-[(3-bromo-5-fluorophenyl)methyl]-N-methylcyclopropanamine is an organic compound that features a cyclopropane ring attached to a nitrogen atom, which is further bonded to a 3-bromo-5-fluorophenylmethyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-bromo-5-fluorophenyl)methyl]-N-methylcyclopropanamine typically involves the following steps:
Formation of the 3-bromo-5-fluorophenylmethyl intermediate: This can be achieved through a halogenation reaction where a fluorobenzene derivative is brominated using bromine or a brominating agent under controlled conditions.
Cyclopropanation: The intermediate is then subjected to a cyclopropanation reaction, which involves the formation of a cyclopropane ring. This can be done using reagents such as diazomethane or through a Simmons-Smith reaction.
Amine Formation: The final step involves the introduction of the amine group. This can be achieved through reductive amination, where the intermediate is reacted with methylamine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade reagents and equipment.
Chemical Reactions Analysis
Types of Reactions
N-[(3-bromo-5-fluorophenyl)methyl]-N-methylcyclopropanamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with a boronic acid derivative.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azides, thiols, or ethers, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
N-[(3-bromo-5-fluorophenyl)methyl]-N-methylcyclopropanamine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(3-bromo-5-fluorophenyl)methyl]-N-methylcyclopropanamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- N-[(3-bromo-4-fluorophenyl)methyl]-N-methylcyclopropanamine
- N-[(3-chloro-5-fluorophenyl)methyl]-N-methylcyclopropanamine
- N-[(3-bromo-5-chlorophenyl)methyl]-N-methylcyclopropanamine
Uniqueness
N-[(3-bromo-5-fluorophenyl)methyl]-N-methylcyclopropanamine is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring, which can influence its reactivity and binding properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with desired properties.
Properties
IUPAC Name |
N-[(3-bromo-5-fluorophenyl)methyl]-N-methylcyclopropanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFN/c1-14(11-2-3-11)7-8-4-9(12)6-10(13)5-8/h4-6,11H,2-3,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMQCJGGIQWXMCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC(=C1)Br)F)C2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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